molecular formula C20H24BNO3 B1439763 N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1073353-57-7

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1439763
CAS No.: 1073353-57-7
M. Wt: 337.2 g/mol
InChI Key: VAFYISMQZLEYKR-UHFFFAOYSA-N
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Description

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide-functionalized boronic ester pinacol ester that serves as a valuable building block in synthetic and medicinal chemistry. Its primary research value lies in its application as a key intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This process enables the formation of carbon-carbon bonds between the boronate ester group and various aryl or vinyl halides, facilitated by a palladium catalyst . This reactivity is crucial for constructing complex biaryl and heterobiaryl scaffolds that are prevalent in pharmaceutical agents and agrochemicals. The compound is particularly useful for the functionalization of molecules at the benzamide position, allowing researchers to explore structure-activity relationships during lead optimization in drug discovery programs . The presence of the boronate ester group provides a stable and reactive handle for further synthetic elaboration, while the N-benzyl moiety can influence the compound's physicochemical properties. It is commonly employed in the synthesis of compound libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(23)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFYISMQZLEYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674679
Record name N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-57-7
Record name N-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester
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Preparation Methods

Synthetic Route Overview

The synthesis of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally follows a palladium-catalyzed Miyaura borylation reaction. This method introduces the pinacol boronate group into the aromatic benzamide substrate.

Key components of the reaction:

  • Starting material: A halogenated (typically brominated or iodinated) N-benzylbenzamide derivative.
  • Borylation reagent: Bis(pinacolato)diboron.
  • Catalyst: Palladium-based catalyst (e.g., Pd(dppf)Cl2).
  • Base: Potassium carbonate or similar bases.
  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
  • Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

The reaction proceeds under mild heating (typically 60–80 °C) for several hours, facilitating the substitution of the halogen with the boronate ester group.

Detailed Reaction Conditions and Procedure

Parameter Typical Condition Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for Miyaura borylation
Borylation reagent Bis(pinacolato)diboron (1.2 equiv.) Provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
Base Potassium carbonate (2 equiv.) Facilitates deprotonation and reaction
Solvent Tetrahydrofuran (THF) or DMSO Anhydrous, degassed
Temperature 60–80 °C Controlled heating for optimal yield
Atmosphere Nitrogen or argon Prevents catalyst oxidation
Reaction time 12–24 hours Monitored by TLC or HPLC

Typical procedure:

  • In a dry Schlenk flask under nitrogen, the halogenated N-benzylbenzamide is dissolved in anhydrous THF.
  • Bis(pinacolato)diboron and potassium carbonate are added.
  • The palladium catalyst is introduced under inert atmosphere.
  • The mixture is heated with stirring for 12–24 hours.
  • After completion (monitored by TLC), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • Purification by column chromatography yields the desired boronic ester compound.

Industrial Scale Preparation

Industrial synthesis of this compound follows the same fundamental Miyaura borylation but is optimized for scale and efficiency:

  • Continuous flow reactors are often employed to improve heat and mass transfer.
  • Automated systems ensure consistent reaction conditions.
  • Reaction parameters are fine-tuned to maximize yield and purity.
  • Use of greener solvents and recycling of catalysts are considered for sustainability.

Supporting Research and Experimental Data

Research articles and supplementary information from recent studies provide additional insights:

  • Preparation of amides and their subsequent functionalization via palladium-catalyzed borylation is well-documented in synthetic organic chemistry literature.
  • Experimental procedures emphasize the necessity of anhydrous conditions and inert atmosphere to maintain catalyst activity and prevent side reactions.
  • Characterization of the synthesized compound typically involves ^1H NMR, ^13C NMR, HRMS, and melting point determination to confirm purity and structure.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Amide synthesis Benzoyl chloride + benzylamine derivatives Formation of N-benzylbenzamide precursor
Halogenation Bromination or iodination at para-position Halogenated benzamide ready for borylation
Miyaura borylation Pd catalyst, bis(pinacolato)diboron, K2CO3, THF, inert atmosphere, 60–80 °C Introduction of boronate ester group
Work-up and purification Extraction, drying, chromatography Pure this compound

Notes and Considerations

  • The choice of palladium catalyst and ligand system can affect yield and selectivity.
  • Bases other than potassium carbonate, such as cesium carbonate, may be used depending on substrate reactivity.
  • Reaction time and temperature must be optimized to minimize deborylation or side reactions.
  • The boronic ester moiety is sensitive to moisture and air; hence, handling under inert atmosphere is critical.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide.

Major Products

    Oxidation: Boronic acids.

    Reduction: N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and drug design. The compound’s molecular targets and pathways are primarily related to its reactivity with biological molecules, which can lead to the formation of stable complexes that interfere with cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Physical State Yield (%) Key Applications/Notes Reference ID
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target) C₂₁H₂₆BNO₃ N-Benzyl, pinacol boronate Oil 63 Suzuki coupling; microtubule modulation
(4-(Benzylcarbamoyl)phenyl)boronic Acid C₁₄H₁₄BNO₃ N-Benzyl, boronic acid (non-esterified) Crystalline 66 Intermediate for bioconjugation
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₄BNO₃ N,N-Dimethyl, pinacol boronate Solid N/A Enhanced solubility for aqueous reactions
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₇H₂₄BNO₃ N-Cyclopropyl, pinacol boronate Solid N/A Improved metabolic stability in drug design
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₃BClNO₃ N-(3-Chloropropyl), pinacol boronate Solid N/A Alkylating agent potential

Key Comparative Analyses

Reactivity in Suzuki-Miyaura Coupling

  • The target compound’s pinacol boronate ester group facilitates efficient cross-coupling with aryl/heteroaryl halides under palladium catalysis, similar to other boronate esters . However, its N-benzyl group introduces steric hindrance, slightly reducing reaction rates compared to less bulky analogues like N,N-dimethyl derivatives .
  • Boronic acid derivatives (e.g., (4-(Benzylcarbamoyl)phenyl)boronic Acid) exhibit higher reactivity in coupling but are prone to protodeboronation under acidic conditions, limiting their utility compared to the more stable boronate ester form .

Physicochemical Properties

  • Solubility : N,N-Dimethyl and N-cyclopropyl derivatives demonstrate improved aqueous solubility due to reduced hydrophobicity, making them preferable for biological assays . The target compound’s oil form complicates formulation but enhances membrane permeability in cellular models .
  • Stability : The pinacol boronate ester in the target compound offers hydrolytic stability over boronic acids, critical for storage and handling .

Biological Activity

N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}BNO3_3
  • Molecular Weight : 344.32 g/mol
  • CAS Number : 1073353-57-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The boronate ester moiety in the compound plays a crucial role in its mechanism of action by enabling it to participate in reversible covalent bonding with biomolecules.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of viruses through its action on viral polymerases.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several enzymes:

Enzyme IC50_{50} (µM) Remarks
CYP3A40.34Potent reversible inhibition
Maltase α-glucosidase15.6Moderate inhibition
β-Galactosidase33.3Weak inhibition

Case Studies

  • Antiviral Efficacy : A study evaluated the compound's efficacy against Hepatitis C Virus (HCV). The results indicated an EC50_{50} value of <50 nM for both genotypes 1a and 1b in cell-based assays, highlighting its potential as an antiviral agent .
  • Enzyme Interaction Studies : Another investigation focused on the compound's interaction with various cytochrome P450 enzymes. It was found that while it inhibited CYP3A4 significantly, it had minimal effects on other isoforms (IC50_{50} > 5 µM), suggesting a selective inhibition profile that could reduce the risk of drug-drug interactions .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic applications. Preliminary data suggest that it exhibits moderate toxicity levels but requires further investigation to fully understand its safety in vivo .

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a boronate ester. Key steps include:

  • Coupling Reaction: Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane to activate the carboxylic acid group of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid for amide bond formation .
  • Inert Conditions: Reactions are performed under nitrogen or argon to prevent boronate oxidation .
  • Solvent Optimization: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency .
  • Purification: Column chromatography or preparative HPLC ensures high purity (>95%) .

Table 1: Common Reaction Conditions

StepReagents/ConditionsPurpose
Carboxylic Acid ActivationDCC, DMAP, CH₂Cl₂Amide bond formation
AmidationN-Benzylamine, RT, inert atmosphereIntroduce benzyl group
PurificationSilica gel chromatography, hexane/EtOAcIsolate product

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzamide (δ 7.8–7.2 ppm, aromatic protons) and dioxaborolane (δ 1.3 ppm, methyl groups) .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₅BNO₃: 338.1928) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Crystallographic Analysis: Single-crystal X-ray diffraction (using SHELXL or OLEX2) provides unambiguous structural confirmation .

Q. What crystallographic methods are suitable for determining the compound’s structure?

Methodological Answer:

  • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data .
  • Structure Solution: SHELXD or SHELXS for phase determination; SHELXL for refinement (R-factor < 0.05) .
  • Validation: Check for twinning or disorder using OLEX2’s analysis tools .

Table 2: Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 12.4 Å, c = 8.7 Å
Resolution0.84 Å
R-factor0.039

Q. How is the compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Reaction Setup: Combine with aryl halides (e.g., bromobenzene) in THF/H₂O (3:1) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3 equiv) at 80°C .
  • Monitoring: Track boronate consumption via ¹¹B NMR or TLC.
  • Product Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography .

Q. What strategies assess the dioxaborolane group’s role in biological interactions?

Methodological Answer:

  • Binding Studies: Use isothermal titration calorimetry (ITC) to measure affinity for diols (e.g., fructose) .
  • Cellular Assays: Evaluate membrane permeability by incubating with HEK293 cells and quantifying intracellular boron via ICP-MS .
  • Structural Mimics: Synthesize analogs lacking the boronate group to compare activity in enzyme inhibition assays .

Q. How should researchers address stability issues under varying conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .
  • Hydrolytic Stability: Monitor boronate integrity in PBS (pH 7.4) via ¹¹B NMR; half-life >24 hours indicates suitability for aqueous assays .
  • Storage: Store at 2–8°C under argon in amber vials to prevent degradation .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modified benzyl or boronate groups (e.g., fluorinated or nitro-substituted analogs) .
  • Biological Screening: Test against target enzymes (e.g., proteases) using fluorescence-based assays; IC₅₀ values guide SAR .
  • Computational Modeling: Dock compounds into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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